Platanoside

Description

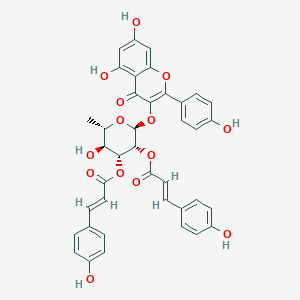

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+/t20-,33-,36+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZIBACORRUGAC-FIFPDCARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133740-25-7 | |

| Record name | Platanoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Platanoside: A Comprehensive Technical Guide on its Structure, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platanoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its promising pharmacological properties, including potent antioxidant and antibacterial activities. Isolated primarily from the leaves of the American sycamore tree (Platanus occidentalis), this molecule and its isomers represent a potential new class of botanical drugs. This in-depth technical guide provides a comprehensive overview of the chemical structure, characterization, and known biological mechanisms of this compound, with a focus on its hepatoprotective and antimicrobial effects. Detailed experimental protocols for its isolation and analysis are provided, alongside a summary of its key chemical and physical properties. Furthermore, this guide visualizes the intricate signaling pathways through which this compound is understood to exert its therapeutic effects.

Chemical Structure and Properties

This compound is fundamentally a kaempferol flavone rhamnose glycoside. Its core structure consists of a kaempferol aglycone linked to a rhamnose sugar moiety. This basic structure is further acylated with two para-coumaryl groups attached to the carbohydrate unit. The stereochemistry of the para-coumaryl groups gives rise to different isomers, including E,E-, Z,Z-, E,Z-, and Z,E-platanoside. These isomers often coexist in natural extracts.

The molecular formula for the primary this compound structure is C39H32O14, with a corresponding molecular weight of approximately 724.66 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C39H32O14 | [1][2] |

| Molecular Weight | 724.66 g/mol | [1] |

| Appearance | Yellow amorphous powder | [3] |

| CAS Number | 133740-25-7 | [1] |

Chemical Characterization

The structural elucidation and characterization of this compound and its analogues are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy are crucial for the definitive identification of this compound.

| Compound | Molecular Formula | HRESIMS [M+H]⁺ (m/z) | UV (λmax, nm) | IR (νmax, cm⁻¹) |

| Compound 1 | C39H34O15 | 743.1975 | 269, 340 | 3412 (br, hydroxy), 1718 (ester carbonyl), 1654 (conjugated carbonyl), 1515 (aromatic ring) |

| Compound 2 | C30H26O12 | 601.1322 [M+Na]⁺ | 253, 313 | 3442 (hydroxy), 1655 (conjugated carbonyl), 1511 (aromatic ring) |

| Compound 3 | C30H26O13 | 617.1273 [M+Na]⁺ | 269, 315 | 3442 (hydroxy), 1655 (conjugated carbonyl), 1510 (aromatic ring) |

Data sourced from a study on novel platanosides from Platanus × acerifolia.[3]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the precise connectivity and stereochemistry of the this compound molecule. For instance, the ¹H NMR spectrum of a this compound analogue revealed characteristic signals for a kaempferol backbone, including an AA'BB' spin system for the aromatic protons of the B-ring and meta-coupled doublets for the A-ring protons.[3] Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are employed for complete structural assignment.[3]

Experimental Protocols

Extraction and Isolation of Platanosides

The following protocol outlines a general procedure for the extraction and purification of platanosides from Platanus leaves.

3.1.1. Plant Material and Extraction:

-

Air-dry and finely grind the leaves of Platanus occidentalis (American Sycamore).

-

Extract the ground material with 75% ethanol at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure to yield a crude extract.

3.1.2. Preliminary Purification:

-

The crude extract is subjected to column chromatography over a suitable resin (e.g., D101 macroporous resin).

-

Elute with a stepwise gradient of ethanol in water (e.g., 30% to 100% ethanol) to obtain several fractions.

3.1.3. Fractionation and Purification:

-

The bioactive fractions are further purified using a combination of chromatographic techniques, including:

-

MCI gel column chromatography: Elute with a methanol/water gradient.

-

Sephadex LH-20 column chromatography: Elute with methanol.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step to isolate pure this compound isomers.

-

3.1.4. Semi-preparative HPLC Conditions:

-

Column: SunFire C18 column.

-

Mobile Phase: A gradient of methanol and water (containing 0.05% trifluoroacetic acid). A typical gradient might be 70:30 (v/v) methanol/water.

-

Flow Rate: 3.0 mL/min.

-

Detection: UV detector at a specified wavelength (e.g., 254 nm).

-

Fractions corresponding to the this compound peaks are collected and the solvent is evaporated to yield the purified compounds.

Analytical Methods

3.2.1. NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., 400, 500, or 600 MHz).

-

Samples are dissolved in a suitable deuterated solvent, such as CD3OD.

-

Chemical shifts are reported in ppm (δ) and referenced to the residual solvent signals.

3.2.2. Mass Spectrometry:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed on an Agilent Q-TOF LC/MS mass spectrometer or a similar instrument.

-

This technique is used to determine the accurate mass and molecular formula of the isolated compounds.

3.2.3. UV-Vis and IR Spectroscopy:

-

UV-Vis spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol).

-

IR spectra are typically recorded on a FTIR spectrometer using KBr pellets.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential in two key therapeutic areas: hepatoprotection and as an antibacterial agent.

Hepatoprotective Effects and Associated Signaling Pathways

This compound has been shown to mitigate liver injury, particularly in cases of acetaminophen (APAP)-induced hepatotoxicity.[3] Its protective mechanism is believed to be multifactorial, involving the modulation of key signaling pathways related to oxidative stress and inflammation.

4.1.1. Inhibition of the JNK Signaling Pathway: Overdose of acetaminophen leads to the production of a toxic metabolite, NAPQI, which causes oxidative stress and activates the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK translocates to the mitochondria, leading to mitochondrial dysfunction and cell death. This compound is suggested to inhibit the activation of JNK1/2, thereby preventing the downstream cascade that leads to liver necrosis.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Platanosides from Platanus × acerifolia: New molecules, SAR, and target validation of a strong lead for drug-resistant bacterial infections and the associated sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Platanoside: A Technical Guide to Natural Sources, Isolation, and Biological Activity

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of platanosides, a unique class of flavonoids primarily found in Platanus species. It details their natural sources, comprehensive experimental protocols for their isolation and purification, and an analysis of their biological activities, including antibacterial and hepatoprotective effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of Platanosides

Platanosides are predominantly isolated from trees belonging to the genus Platanus, commonly known as plane trees or sycamores. The primary species that have been identified as rich sources of these compounds include:

-

Platanus × acerifolia (London Plane Tree): The leaves and buds of this hybrid species are significant sources of platanosides.[1][2] Several novel and known platanosides have been successfully isolated from its leaves.[1]

-

Platanus occidentalis (American Sycamore): The leaves of the American sycamore are a well-documented source of platanosides with demonstrated biological activity.[3][4]

-

Platanus orientalis (Oriental Plane): This species is another notable source of platanosides, with studies identifying these compounds in its leaves and buds.[1][5]

-

Platanus kerrii : While less studied for platanosides specifically, this species is also a member of the Platanaceae family.

The leaves and buds appear to be the most concentrated sources of platanosides within these trees.[1]

Quantitative Data on Platanoside Content

The yield of platanosides from Platanus species can vary depending on the species, the part of the plant used, the season of collection, and the extraction and purification methods employed. The following table summarizes available quantitative data from published studies.

| Plant Species | Plant Part | Compound(s) | Method | Yield/Amount | Reference |

| Platanus occidentalis | Leaves | This compound Isomeric Mixture (E,E-, Z,Z-, E,Z-, and Z,E-PTS) | HPLC | 0.02-0.05% (overall yield) | [3] |

| Platanus × acerifolia | Leaves (30 kg) | Quercetin-3-O-α-l-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)-rhamnopyranoside | Column Chromatography, Semi-preparative HPLC | 3.0 mg | [2] |

| Platanus × acerifolia | Leaves (30 kg) | Quercetin-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside | Column Chromatography, Semi-preparative HPLC | 3.2 mg | [2] |

| Platanus × acerifolia | Leaves (30 kg) | Kaempferol-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside (Z, E-platanoside) | Column Chromatography, Semi-preparative HPLC | 5.0 mg | [2] |

| Platanus × acerifolia | Leaves (30 kg) | Kaempferol-3-O-α-l-(2″,3″-di-E-p-coumaroyl)-rhamnopyranoside (E, E-platanoside) | Column Chromatography, Semi-preparative HPLC | 20.0 mg | [2] |

| Platanus × acerifolia | May Leaves | (Z, E-platanoside) | Chromatographic techniques | 25.6 mg | [1] |

| Platanus × acerifolia | May Leaves | (E, E-platanoside) | Chromatographic techniques | 90.3 mg | [1] |

Experimental Protocols for Isolation and Purification

The isolation of platanosides from Platanus species generally involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology synthesized from published experimental protocols.

Plant Material and Extraction

-

Collection and Preparation: Collect fresh leaves of Platanus species (e.g., P. × acerifolia). Air-dry the leaves and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the dried, ground leaf powder (e.g., 30 kg) with 75% ethanol at room temperature.[2]

-

Perform the extraction multiple times (e.g., four times) to ensure exhaustive extraction of the compounds.[2]

-

Combine the extracts and concentrate them under reduced pressure to obtain a crude extract (e.g., 3.5 kg).[2]

-

Coarse Fractionation using Macroporous Resin Chromatography

-

Column Preparation: Pack a column with macroporous resin (e.g., D101).

-

Loading and Elution:

-

Dissolve the crude extract in water and load it onto the prepared column.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 60%, 75%, and 100% ethanol).[2]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Bioactivity-guided fractionation can be employed, for instance, by testing the fractions for antibacterial activity.[2]

-

Further Fractionation and Purification

-

Secondary Column Chromatography:

-

Subject the bioactive fraction (e.g., the 60% ethanol fraction) to further column chromatography. This can include repeated chromatography on macroporous resin with a more gradual solvent gradient, MCI gel chromatography (eluting with a methanol/water gradient), and Sephadex LH-20 column chromatography (eluting with methanol).[2]

-

-

Semi-preparative HPLC:

-

The final purification of individual this compound compounds is typically achieved using semi-preparative HPLC.

-

Column: A C18 column (e.g., SunFire) is commonly used.[2]

-

Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.05%), is used as the mobile phase.[1][2]

-

Detection: A diode-array detector (DAD) is used to monitor the elution of compounds at specific wavelengths.

-

Collect the peaks corresponding to the individual platanosides.

-

Structure Elucidation

The chemical structures of the isolated platanosides are elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the detailed structure and stereochemistry of the molecules.

An experimental workflow for the isolation and purification of platanosides is depicted in the following diagram:

Biological Activity and Signaling Pathways

Platanosides have demonstrated significant potential in two key therapeutic areas: as antibacterial agents and as hepatoprotective compounds.

Antibacterial Activity

Several platanosides exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm).[1] For instance, (Z, E-platanoside) and (E, E-platanoside) have shown minimum inhibitory concentrations (MICs) in the range of 4–16 μg/mL against MRSA and 0.5–1 μg/mL against GREfm.[1]

Mechanism of Action: The antibacterial action of platanosides is believed to involve the inhibition of key bacterial enzymes that are essential for growth and survival and are not present in the human host. Docking studies have suggested that platanosides have strong binding affinities for:

-

FabI (Enoyl-ACP Reductase): This enzyme is crucial for fatty acid biosynthesis, a vital component of the bacterial cell wall. Inhibition of FabI disrupts cell wall integrity and impedes bacterial growth.

-

Penicillin-Binding Proteins (PBPs), specifically PBP1/2: These enzymes are involved in the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.

The proposed antibacterial signaling pathway is illustrated below:

Hepatoprotective Effects

Platanosides have also been shown to mitigate acetaminophen (APAP)-induced liver injury.[4] They exhibit protective effects by reducing liver necrosis, inflammation, and oxidative stress.[4]

Mechanism of Action: The hepatoprotective mechanism of platanosides is thought to be multifactorial, involving the modulation of key signaling pathways related to oxidative stress and inflammation:

-

Inhibition of JNK Activation: Acetaminophen overdose leads to the activation of c-Jun N-terminal kinase (JNK), which plays a critical role in mediating liver cell death. Platanosides have been shown to block the persistent activation of JNK.[2]

-

Modulation of the Keap1-Nrf2 Pathway: Computational studies suggest that platanosides may act as inhibitors of the Keap1-Nrf2 pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. By inhibiting Keap1, platanosides may promote the nuclear translocation of Nrf2, leading to an enhanced antioxidant response.

The proposed hepatoprotective signaling pathway is outlined in the diagram below:

Conclusion

Platanosides, derived from various Platanus species, represent a promising class of bioactive flavonoids. Their demonstrated antibacterial and hepatoprotective properties, coupled with established methods for their isolation and characterization, make them attractive candidates for further preclinical and clinical development. This guide provides a foundational resource for researchers and professionals seeking to explore the therapeutic potential of these natural compounds. Further research is warranted to fully elucidate their structure-activity relationships, optimize extraction and purification processes, and explore their full range of pharmacological activities.

References

- 1. Platanosides from Platanus × acerifolia: New molecules, SAR, and target validation of a strong lead for drug-resistant bacterial infections and the associated sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioassay-Guided Isolation of New Flavonoid Glycosides from Platanus × acerifolia Leaves and Their Staphylococcus aureus Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive compounds from the buds of Platanus orientalis and isolation of a new kaempferol glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Platanoside's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platanoside, a flavonoid glycoside isolated from plants of the Platanus genus, has demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the preliminary investigations into its hepatoprotective and antibacterial effects. The document outlines the key mechanisms of action, summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the involved signaling pathways and experimental workflows.

Hepatoprotective Activity of this compound

This compound has shown significant potential in mitigating drug-induced liver injury, particularly in the context of acetaminophen (APAP) overdose. The protective effects are attributed to its antioxidant and anti-inflammatory properties, primarily through the modulation of the JNK and Nrf2 signaling pathways.

Quantitative Data: In Vivo Hepatoprotection

The hepatoprotective efficacy of this compound has been evaluated in murine models of APAP-induced liver toxicity. The following table summarizes the key quantitative findings from these preclinical studies.

| Compound | Dose | Animal Model | Effect | Reference |

| Platanosides (PTS) | 10 mg/kg | Mice | Decreased APAP-induced liver necrosis from ~46% to 23% | [1] |

| Platanosides (PTS) | 10 mg/kg | Mice | Achieved similar protection to N-acetylcysteine (NAC) at 300 mg/kg when administered after APAP | [1] |

Mechanism of Action: Modulation of JNK and Nrf2 Signaling

This compound exerts its hepatoprotective effects through a dual mechanism involving the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1][2][3][4]

-

Inhibition of JNK Signaling: Acetaminophen overdose leads to the production of the toxic metabolite NAPQI, which causes oxidative stress.[1][5] This stress activates upstream kinases like ASK1 and MLK3, leading to the phosphorylation and activation of JNK.[1] Activated JNK translocates to the mitochondria, contributing to mitochondrial dysfunction and ultimately, hepatocyte necrosis.[1][6] this compound has been shown to block the activation of JNK1/2, thereby mitigating the downstream cellular damage.[1][3]

-

Activation of Nrf2 Signaling: this compound is believed to act as a Keap1 inhibitor.[1] Under normal conditions, Keap1 targets Nrf2 for degradation. By inhibiting Keap1, this compound allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).[1][7] This leads to the increased expression of several antioxidant and cytoprotective genes, including thioredoxin (TRX), enhancing the cellular defense against oxidative stress.[1]

Experimental Protocols

This in vivo model is a standard method for evaluating potential hepatoprotective agents.[6][8]

-

Animal Model: Male C57BL/6J mice are commonly used.[6]

-

Fasting: Mice are typically fasted overnight prior to APAP administration to deplete glutathione stores, thus sensitizing them to APAP toxicity.[9]

-

APAP Administration: A solution of acetaminophen (e.g., 300 mg/kg) is administered intraperitoneally (i.p.).[3][9]

-

Test Compound Administration: this compound (e.g., 10 mg/kg) is administered, often by oral gavage or i.p. injection, either concurrently with or at a specified time after APAP administration.[1][3] A control group receives a vehicle.[3]

-

Sample Collection: At a predetermined time point (e.g., 24 hours post-APAP), blood and liver tissues are collected.[1][3]

-

Analysis:

-

Serum Analysis: Blood samples are analyzed for liver injury markers such as alanine aminotransferase (ALT).[1][10]

-

Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of necrosis.[3][11]

-

Western Blot Analysis: Liver tissue lysates are used to measure the expression and phosphorylation status of key proteins in the JNK and Nrf2 pathways (e.g., phospho-JNK, Nrf2).[1]

-

Visualizations

Antibacterial Activity of this compound

This compound and its analogues have demonstrated potent antibacterial activity, particularly against drug-resistant strains of bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm).

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial efficacy of various this compound isomers has been determined through in vitro susceptibility testing. The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.

| Compound/Isomer | Bacterium | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Z,E-Platanoside | MRSA | 4-16 | 0.7 | [12][13] |

| E,E-Platanoside | MRSA | ≤ 16 | 2.0 | [12][13] |

| Z,E-Platanoside | GREfm | 0.5 | - | [12] |

| E,E-Platanoside | GREfm | 1 | - | [12] |

| Kaempferol 3-O-α-l-(2″,3″-di-Z-p-coumaroyl)rhamnoside | MRSA | - | 0.4 | [13] |

| Kaempferol 3-O-α-l-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)rhamnoside | MRSA | - | 0.8 | [13] |

Mechanism of Action: Potential Bacterial Targets

The antibacterial mechanism of this compound is under investigation, with in silico docking studies suggesting potential interactions with key bacterial enzymes that are absent in humans, making them attractive drug targets.[12]

-

FabI (Enoyl-ACP Reductase): This enzyme is crucial for fatty acid biosynthesis in bacteria, a vital component of the bacterial cell wall. Inhibition of FabI disrupts cell wall integrity and impedes bacterial growth.[12]

-

PBP1/2 (Penicillin-Binding Proteins): These enzymes are essential for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[12] Inhibition of PBPs leads to cell lysis and bacterial death.

Experimental Protocols

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[12][14][15]

-

Inoculum Preparation: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL) is prepared in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[12]

-

Compound Dilution: A stock solution of this compound is prepared (e.g., in DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[14]

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (bacteria with no compound, and broth only) are also included.[14]

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13] Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).[14]

Visualizations

Conclusion

The preliminary investigations into the biological activity of this compound reveal its significant therapeutic potential as both a hepatoprotective and an antibacterial agent. Its ability to modulate key signaling pathways involved in cellular stress and inflammation underscores its promise in addressing drug-induced organ injury. Furthermore, its potent activity against multidrug-resistant bacteria highlights its potential as a lead compound for the development of novel antibiotics. Further research is warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.

References

- 1. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

- 8. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetaminophen-Induced Hepatotoxicity in Mice Occurs with Inhibition of Activity and Nitration of Mitochondrial Manganese Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collection - Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - Journal of Natural Products - Figshare [figshare.com]

- 11. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platanosides from Platanus × acerifolia: New molecules, SAR, and target validation of a strong lead for drug-resistant bacterial infections and the associated sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methicillin-Resistant Staphylococcus aureus (MRSA)-Active Metabolites from Platanus occidentalis (American Sycamore) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. scielo.br [scielo.br]

An In-depth Technical Guide on the Core Mechanism of Action of Platanoside

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the current understanding of the molecular mechanisms underlying the therapeutic effects of Platanoside (PTS), a flavonoid glycoside isolated from the American sycamore tree (Platanus occidentalis). The primary focus is on its hepatoprotective properties, particularly in the context of acetaminophen (APAP)-induced liver injury, drawing from key in vivo, in vitro, and in silico studies.

Executive Summary

This compound has emerged as a promising natural compound with significant antioxidant and anti-inflammatory activities. Exploratory studies reveal a multi-faceted mechanism of action centered on the modulation of critical signaling pathways involved in cellular stress, inflammation, and survival. The core mechanisms include the potent inhibition of the c-Jun N-terminal kinase (JNK) signaling cascade, the activation of the Nrf2 antioxidant response pathway, and the subsequent suppression of inflammatory mediators. This guide provides a comprehensive overview of the experimental evidence, quantitative data, and molecular pathways implicated in the action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's efficacy and binding affinities.

Table 1: In Silico Binding Affinities of this compound Isomers to Hepatotoxicity-Regulating Proteins

| Target Protein | E,E-PTS (kcal/mol) | E,Z-PTS (kcal/mol) | Z,E-PTS (kcal/mol) | Z,Z-PTS (kcal/mol) | Function |

| JNK-1 | -8.7 | -8.5 | -8.6 | -8.5 | Pro-apoptotic kinase |

| JNK-2 | -8.4 | -8.2 | -8.3 | -8.2 | Pro-apoptotic kinase |

| MKK4 | -8.9 | -8.7 | -8.8 | -8.7 | Upstream JNK activator |

| Keap1 | -7.9 | -7.7 | -7.8 | -7.7 | Nrf2 inhibitor |

| iNOS | -9.2 | -9.0 | -9.1 | -9.0 | Inflammatory enzyme |

| COX-2 | -9.5 | -9.3 | -9.4 | -9.3 | Inflammatory enzyme |

| TNFα | -7.5 | -7.3 | -7.4 | -7.3 | Pro-inflammatory cytokine |

| CYP2E1 | -8.1 | -7.9 | -8.0 | -7.9 | APAP metabolizing enzyme |

| Data derived from computational docking studies suggesting this compound acts as an inhibitor of JNK-1/2, MKK4, and potentially Keap1.[1][2][3][4][5][6] |

Table 2: In Vivo Effects of this compound on APAP-Induced JNK Activation

| Parameter | APAP Overdose | APAP + PTS Treatment | Outcome |

| Phospho-JNK1/2 to JNK1/2 Ratio | ~5-fold increase | Blocked the increase | PTS inhibits JNK activation.[1][2] |

| Phospho-JNK1/2 Bound to Sab | ~1.9-fold increase | Blocked the increase | PTS prevents JNK binding to its mitochondrial target.[1][2] |

| Data from murine models of acetaminophen (APAP) overdose.[1][2] |

Table 3: Antibacterial Activity of this compound Isomers

| Compound | Target Organism | MIC (μg/mL) |

| Z,E-Platanoside (6) | MRSA | 4 |

| E,E-Platanoside (7) | MRSA | 8 |

| Z,E-Platanoside (6) | GREfm | 0.5 |

| E,E-Platanoside (7) | GREfm | 1 |

| Minimum Inhibitory Concentration (MIC) values against Methicillin-resistant Staphylococcus aureus (MRSA) and Glycopeptide-resistant Enterococcus faecium (GREfm).[7] |

Core Signaling Pathways and Mechanisms of Action

This compound's protective effects are primarily attributed to its influence on the JNK and Nrf2 signaling pathways.

Inhibition of the JNK Pathway

In the context of APAP-induced hepatotoxicity, oxidative stress triggers a signaling cascade that leads to cell death.[1] this compound intervenes by inhibiting the activation of JNK, a critical step in this process.[1][2][3][5][6]

The sequence of events is as follows:

-

APAP overdose leads to mitochondrial oxidative stress.

-

Oxidative stress activates upstream kinases ASK1 and MLK3.

-

These kinases phosphorylate and activate MKK4.

-

MKK4, in turn, phosphorylates and activates JNK.[1]

-

Activated JNK translocates to the mitochondria and binds to the protein Sab, exacerbating mitochondrial dysfunction and forming a feedback loop of more ROS production.[1][2]

-

This cascade culminates in the mitochondrial permeability transition (MPT) and necrotic cell death.[1]

This compound demonstrates inhibitory action at the level of MKK4 and JNK1/2, effectively breaking this toxic cycle.[1]

Activation of the Nrf2 Antioxidant Pathway

This compound also exerts a protective effect by bolstering the cell's own antioxidant defenses through the Nrf2 pathway.

-

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.

-

This compound is suggested by in silico studies to act as a Keap1 inhibitor.[1][2][3][4][5][6] By binding to Keap1, it may disrupt the Keap1-Nrf2 complex.

-

This frees Nrf2 to translocate to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.

-

This induces the transcription of a suite of antioxidant and cytoprotective proteins, such as Thioredoxin (TRX), SOD2, and glutathione-S-transferase, which combat oxidative stress.[1]

-

Furthermore, Nrf2 activation is known to inhibit the pro-inflammatory NF-κB pathway, thus reducing inflammation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vivo Model of APAP-Induced Hepatotoxicity

This protocol outlines the mouse model used to assess the hepatoprotective effects of this compound.

-

Animal Model: Male C57BL/6J mice are used. All procedures must follow NIH guidelines and be approved by an Institutional Animal Care and Use Committee.[1][2]

-

APAP Administration: A hepatotoxic dose of acetaminophen (e.g., 300 mg/kg) is administered intraperitoneally (i.p.).[2]

-

This compound Treatment:

-

Simultaneous Treatment: this compound (e.g., 10 mg/kg) or a vehicle control is administered intragastrically (i.g.) immediately after APAP administration.[2]

-

Delayed Treatment: this compound (10 mg/kg, i.p. or i.g.) is administered 2 hours after the APAP dose to assess its therapeutic potential post-insult.[2]

-

-

Sample Collection: At specified time points (e.g., 24 hours post-APAP), mice are anesthetized. Blood is collected from the inferior vena cava for serum analysis (e.g., ALT levels). Livers are harvested after perfusion.[1][2]

-

Analysis:

-

Histology: A portion of the liver is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of centrilobular necrosis.[1][2]

-

Biochemical Analysis: Serum is used to measure Alanine Aminotransferase (ALT) levels as a marker of liver damage.[1]

-

Western Blotting: Liver tissue lysates are used for protein analysis as described below.

-

Western Blot Analysis for JNK Activation

This protocol is used to quantify the phosphorylation state of JNK.

-

Protein Extraction: Liver tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-JNK (Thr183/Tyr185) and total JNK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity, and the ratio of phospho-JNK to total JNK is calculated to determine the level of activation.[1]

Co-Immunoprecipitation for JNK-Sab Interaction

This protocol assesses the binding of activated JNK to its mitochondrial target, Sab.[1]

-

Mitochondrial Fractionation: Mitochondria are isolated from liver tissue homogenates by differential centrifugation.

-

Lysis: The mitochondrial pellet is lysed with a non-denaturing immunoprecipitation buffer.

-

Immunoprecipitation: The lysate is pre-cleared with protein A/G agarose beads. An antibody against Sab is added to the lysate and incubated to form antigen-antibody complexes. Protein A/G beads are then added to pull down these complexes.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against phospho-JNK and Sab.

Conclusion and Future Directions

Exploratory studies have established this compound as a potent modulator of the JNK and Nrf2 signaling pathways. Its ability to simultaneously inhibit a key cell death pathway (JNK) while activating a major cell survival and antioxidant pathway (Nrf2) provides a strong mechanistic basis for its observed hepatoprotective effects.[1][2] The dual action of mitigating damage and enhancing cellular defense mechanisms makes it a compelling candidate for further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, validation in other models of oxidative stress-related injury, and elucidation of its effects on the NF-κB pathway to fully characterize its therapeutic potential.

References

- 1. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - Journal of Natural Products - Figshare [figshare.com]

- 4. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice [agris.fao.org]

- 7. Platanosides from Platanus × acerifolia: New molecules, SAR, and target validation of a strong lead for drug-resistant bacterial infections and the associated sepsis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Platanoside Research: From Hepatoprotection to Antibacterial Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Platanosides are a unique class of flavonoid glycosides, primarily isolated from plants of the Platanus genus, such as the American sycamore (Platanus occidentalis) and the London plane tree (Platanus × acerifolia)[1][2]. Structurally, they consist of a kaempferol flavone rhamnose glycoside moiety, often acylated with one or more p-coumaroyl groups[2]. Research has identified several isomers, including E,E-, E,Z-, Z,E-, and Z,Z-platanoside, which may exist as a dynamic mixture[3]. These natural compounds have garnered significant scientific interest due to their promising biological activities, particularly in hepatoprotection and as potential therapeutics for drug-resistant bacterial infections[1][2]. This review synthesizes the current state of Platanoside research, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Hepatoprotective Effects of Platanosides

One of the most well-documented activities of Platanosides (PTSs) is their ability to mitigate liver damage, specifically acetaminophen (APAP)-induced hepatotoxicity[1][3][4][5][6][7]. APAP overdose is a leading cause of acute liver failure, driven by the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and induces severe oxidative stress[1][8].

Mechanism of Action: Combating Oxidative Stress

Platanosides appear to exert their protective effects through a dual mechanism involving direct antioxidant action and modulation of key signaling pathways that govern the cellular stress response.

-

Direct Radical Scavenging: The multiple phenolic functional groups in the this compound structure likely enable them to directly scavenge reactive oxygen species (ROS), helping to alleviate the initial burst of oxidative stress following APAP overdose[1].

-

Modulation of the Keap1-Nrf2 Pathway: Computational studies suggest that Platanosides may act as inhibitors of Keap1[1][3][4][5][6][7]. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. By disrupting the Keap1-Nrf2 complex, Platanosides promote the nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective proteins and enzymes like thioredoxin (TRX), glutathione-S-transferase, and heme oxygenase-1 (HO-1)[1]. This sustained antioxidant response is crucial for detoxifying NAPQI and mitigating its damaging effects.

-

Inhibition of the JNK Signaling Pathway: APAP-induced oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling cascade, a critical step in mediating hepatocyte death[1][8]. Oxidative stress leads to the activation of apoptosis signal-regulating kinase 1 (ASK1), which in turn phosphorylates and activates MKK4/7, leading to JNK activation[1][8]. Activated JNK translocates to the mitochondria, where it triggers further mitochondrial dysfunction and cell death[1][8]. Studies have shown that treatment with Platanosides leads to decreased JNK activation in the liver of APAP-overdosed mice[3][4][5][6][7]. This suggests that Platanosides interfere with this pro-apoptotic pathway, thereby preserving hepatocyte viability.

References

- 1. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platanosides from Platanus × acerifolia: New molecules, SAR, and target validation of a strong lead for drug-resistant bacterial infections and the associated sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - Journal of Natural Products - Figshare [figshare.com]

- 5. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice [agris.fao.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kaempferol sophoroside glucoside mitigates acetaminophen-induced hepatotoxicity: Role of Nrf2/NF-κB and JNK/ASK-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Platanoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the antioxidant properties of Platanoside, a flavone glycoside isolated from the American sycamore tree (Platanus occidentalis).[1] Drawing from recent scientific literature, this document details the compound's mechanism of action, presents quantitative data from experimental studies, and outlines the methodologies employed in its evaluation.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, plays a pivotal role in the pathogenesis of numerous diseases, including drug-induced liver injury.[2][3] Antioxidants mitigate this damage by neutralizing free radicals or by boosting the body's endogenous defense mechanisms.

Platanosides (PTS) are a class of flavone glycosides that have demonstrated significant antioxidant properties.[4][5] Comprising a mixture of four isomers, these compounds have been identified as potent agents in protecting against oxidative stress-induced cellular damage, particularly in the context of acetaminophen (APAP)-induced hepatotoxicity.[1][6] Their protective effects stem from a dual mechanism: direct scavenging of free radicals and modulation of key cellular signaling pathways involved in the antioxidant response.[1]

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through two primary pathways: direct chemical neutralization of reactive species and the upregulation of endogenous antioxidant systems via the Keap1-Nrf2 signaling pathway.

Direct Radical Scavenging

The chemical structure of this compound, which features multiple phenolic functional groups and two para-coumaryl groups, is key to its direct antioxidant activity.[1] These phenolic moieties can donate hydrogen atoms to neutralize reactive oxygen and nitrogen species (ROS/RNS), thereby terminating damaging free-radical chain reactions. This direct scavenging provides a rapid first line of defense against oxidative insults.[1]

Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond direct scavenging, this compound provides a sustained antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[7]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Computational and in vivo studies suggest that this compound may act as a Keap1 inhibitor, disrupting the Keap1-Nrf2 complex.[1][8] This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective proteins, including Thioredoxin 1 (TRX1), Superoxide Dismutase 2 (SOD2), and Heme Oxygenase-1 (HO-1), bolstering the cell's long-term antioxidant capacity.[1]

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Experimental Evidence and Data

The antioxidant properties of this compound have been demonstrated in preclinical models of acetaminophen (APAP)-induced liver injury, a condition primarily driven by oxidative stress.[1][5]

In Vivo Hepatoprotective Effects

In a study using a mouse model, treatment with this compound (10 mg/kg) immediately following an overdose of APAP (300 mg/kg) significantly mitigated liver damage.[8] This protection was associated with a marked reduction in markers of oxidative and nitrative stress.[1][6] Specifically, this compound treatment prevented the increase of 4-hydroxynonenal (4-HNE), a key indicator of lipid peroxidation, and maintained the levels of the antioxidant protein Thioredoxin 1 (TRX1).[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vivo study, demonstrating the effect of this compound on biomarkers of oxidative stress.

| Biomarker | Control Group | APAP Overdose Group | APAP + this compound Group |

| 4-HNE Protein Adducts (% of Control) | 100% | 280% | Maintained at control levels |

| Thioredoxin 1 (TRX1) Expression (% of Control) | 100% | 47% | Remained above control levels |

| Data sourced from Samuvel et al., 2022.[1] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the investigation of this compound's antioxidant properties.

In Vivo Model of APAP-Induced Hepatotoxicity

This protocol describes the experimental workflow used to assess the hepatoprotective and antioxidant effects of this compound in a live animal model.[1][8]

-

Animal Model : Male C57BL/6J mice are typically used.

-

Treatment Groups :

-

Vehicle Control : Mice receive a control vehicle (e.g., saline).

-

APAP Only : Mice are administered a single hepatotoxic dose of acetaminophen (300 mg/kg, intraperitoneal injection).

-

APAP + this compound : Mice are given APAP (300 mg/kg, i.p.) followed immediately by this compound (10 mg/kg, intragastric gavage).

-

-

Sample Collection : At a predetermined time point (e.g., 24 hours post-treatment), animals are euthanized. Blood is collected for serum analysis (e.g., ALT levels), and liver tissue is harvested for histological examination and biochemical assays (e.g., 4-HNE, TRX1 quantification).

-

Biomarker Analysis : Liver homogenates are used for Western blot or ELISA to quantify protein levels of 4-HNE adducts and TRX1.

Caption: Experimental workflow for the in vivo assessment of this compound.

In Vitro DPPH Free Radical Scavenging Assay

While the primary evidence for this compound comes from in vivo studies, a standard method to evaluate direct antioxidant capacity is the DPPH assay. This protocol provides a general methodology for such an assessment.[9][10]

-

Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow that is measured spectrophotometrically.[10]

-

Reagents :

-

DPPH solution (e.g., 100 µmol/L in ethanol).

-

This compound stock solution dissolved in a suitable solvent (e.g., ethanol or DMSO).

-

Positive control (e.g., Ascorbic acid, Trolox).

-

-

Procedure :

-

Prepare a series of dilutions of the this compound sample and the positive control.

-

In a 96-well plate or cuvette, add a fixed volume of the DPPH solution (e.g., 2 mL).

-

Add a small volume of the this compound dilution (or control/blank) to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance of the solution at 515-517 nm against a blank.[9][11]

-

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula:

-

Scavenging (%) = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.[12]

-

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties through a compelling dual mechanism of action involving direct ROS scavenging and the strategic upregulation of the Keap1-Nrf2 antioxidant pathway.[1] Experimental data robustly supports its efficacy in mitigating oxidative stress in a preclinical model of acute liver injury.[5][8] The ability of this compound to not only neutralize existing free radicals but also to enhance the cell's intrinsic antioxidant defenses makes it a promising candidate for further investigation in the development of therapies for conditions rooted in oxidative stress. Future research should focus on elucidating the precise molecular interactions between this compound isomers and the Keap1 protein, as well as expanding its evaluation to other models of oxidative damage.

References

- 1. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - Journal of Natural Products - Figshare [figshare.com]

- 3. Role of food-derived antioxidant agents against acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flavonoid Contents and Free Radical Scavenging Activity of Extracts from Leaves, Stems, Rachis and Roots of Dryopteris erythrosora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. florajournal.com [florajournal.com]

- 11. mdpi.com [mdpi.com]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Initial Screening of Platanoside for Antibacterial Potential: A Technical Guide

Introduction: Platanoside, a unique class of flavonoids derived from the leaves of Platanus species such as the American sycamore (Platanus occidentalis) and London plane tree (Platanus × acerifolia), has emerged as a promising candidate in the search for new antibacterial agents.[1][2][3] These compounds, which are acylated kaempferol rhamnosides, have demonstrated significant inhibitory effects against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm).[2] The growing concern over antibiotic resistance necessitates the exploration of novel natural compounds, making this compound a subject of intense research.[1][4] This guide provides a technical overview of the initial screening methodologies, quantitative data on antibacterial efficacy, and insights into the potential mechanisms of action for researchers and drug development professionals.

Quantitative Data Summary

The antibacterial activity of various this compound isomers has been quantified against several bacterial strains. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibition Concentration (IC50), are summarized below.

| Compound/Isomer | Target Bacteria | Activity Metric | Value | Reference |

| (Z,E)-Platanoside (6) | Methicillin-resistant S. aureus (MRSA) | MIC | 4–16 µg/mL | [2] |

| (E,E)-Platanoside (7) | Methicillin-resistant S. aureus (MRSA) | MIC | 4–16 µg/mL | [2] |

| (Z,E)-Platanoside (6) | Glycopeptide-resistant E. faecium (GREfm) | MIC | 0.5–1 µg/mL | [2] |

| (E,E)-Platanoside (7) | Glycopeptide-resistant E. faecium (GREfm) | MIC | 0.5–1 µg/mL | [2] |

| Compound 3 | Flavobacterium columnare (ALM-00-173) | 24-h IC50 | 2.13 ± 0.11 mg/L | [1][4] |

| Compound 4 | Flavobacterium columnare (ALM-00-173) | 24-h IC50 | 2.62 ± 0.23 mg/L | [1][4] |

| Compound 4 | Streptococcus iniae (LA94-426) | 24-h IC50 | 1.87 ± 0.23 mg/L | [1][4] |

| Isomer Mixture | Streptococcus iniae (LA94-426) | 24-h IC50 | 1.76 ± 0.04 mg/L | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of natural products like this compound. The following protocols are standard for assessing antibacterial potential.

Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][5]

a. Preparation of Bacterial Inoculum:

-

From an overnight culture, suspend bacteria in a Cation-adjusted Mueller-Hinton II Broth (CAMHB).[2]

-

Adjust the suspension turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ Colony Forming Units (CFU)/mL.[2][6]

b. Preparation of this compound Solutions:

-

Dissolve the purified this compound compounds in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 2.0 mg/mL).[2]

-

Dilute the stock solution with CAMHB to the initial desired concentration (e.g., 64 µg/mL).[2]

c. Microplate Assay:

-

In a 96-well microplate, perform two-fold serial dilutions of the this compound solution to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).[2]

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with a known antibiotic like Vancomycin-HCl) and a negative control (bacteria with broth and DMSO, without this compound).[2]

-

Incubate the plates at a suitable temperature (e.g., 36 ± 1°C) for 18-24 hours.[6][7]

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Agar Diffusion Method (Qualitative Screening)

This widely used preliminary test assesses the extent of growth inhibition.[5][6][8]

a. Well Diffusion Variant:

-

Prepare a uniform lawn of the target bacterial inoculum (0.5 McFarland standard) on the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[6]

-

Bore wells (e.g., 6 mm in diameter) into the agar.

-

Pipette a fixed volume of the this compound solution (dissolved in a suitable solvent) into each well.

-

Use a solvent control (negative control) and a standard antibiotic (positive control).

-

Incubate the plate for 18-24 hours.[8]

-

The antibacterial activity is determined by measuring the diameter of the clear zone of inhibition around each well.[7] The well diffusion method is often considered more sensitive than the disc-variant for natural products.[6]

b. Disc Diffusion Variant:

-

Spread the bacterial inoculum on the agar plate as described above.

-

Impregnate sterile filter paper discs with a specific concentration of the this compound solution and allow the solvent to evaporate.[6]

-

Place the discs onto the agar surface.[6]

-

After incubation, measure the diameter of the inhibition zones.[7]

TLC-Bioautography

This technique is highly effective for identifying active compounds within a complex mixture, such as a plant extract, by combining thin-layer chromatography (TLC) with a bioassay.[5]

a. Chromatographic Separation:

-

Spot the crude extract or sample containing this compound onto a TLC plate and develop it using an appropriate solvent system to separate the components.

b. Bioassay:

-

After development, the TLC plate is covered with an agar medium seeded with the test bacteria.[6]

-

Alternatively, the plate can be sprayed with a suspension of the bacteria.

-

Incubate the plate to allow bacterial growth.

-

Zones of inhibition will appear as clear spots on the chromatogram where the separated compounds with antibacterial activity are located.

-

These zones can be visualized more clearly by spraying the plate with a growth indicator dye like Resazurin or p-iodonitrotetrazolium violet (INT).

Visualizations: Workflows and Mechanisms

Experimental and Logical Workflows

Caption: General workflow for screening this compound's antibacterial potential.

Caption: Step-by-step workflow for the Broth Microdilution protocol.

Proposed Mechanism of Action

Recent studies suggest that Platanosides exert their antibacterial effects by targeting crucial enzymes involved in bacterial cell wall and fatty acid synthesis.[2] Molecular docking analyses have identified Penicillin-Binding Proteins (PBPs) and FabI (enoyl-ACP reductase) as potential targets.[2]

-

FabI Inhibition: FabI is a key enzyme in the bacterial fatty acid synthesis pathway, which is essential for building the cell membrane.[2] By inhibiting FabI, Platanosides can disrupt membrane integrity and impede bacterial growth.[2]

-

PBP Inhibition: PBPs are essential for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[2] Inhibition of PBPs weakens the cell wall, leading to cell lysis and death. This is the same mechanism used by β-lactam antibiotics.[2]

Platanosides have also been noted for their antioxidant properties and their ability to modulate signaling pathways related to inflammation and oxidative stress, such as the JNK and Keap1-Nrf2 pathways, although these findings were in the context of hepatoprotection.[9][10][11]

Caption: Proposed antibacterial mechanism of this compound via dual inhibition.

References

- 1. Antibacterial Activities of Metabolites from Platanus occidentalis (American sycamore) against Fish Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platanosides from Platanus × acerifolia: New molecules, SAR, and target validation of a strong lead for drug-resistant bacterial infections and the associated sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Method Allows Scientists to Screen Natural Products for Antibiotics [today.ucsd.edu]

- 4. Antibacterial Activities of Metabolites from Platanus occidentalis (American sycamore) against Fish Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. microchemlab.com [microchemlab.com]

- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 9. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Effects of Platanoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current basic research on the anti-inflammatory effects of Platanoside. It covers the molecular mechanisms, key signaling pathways, and detailed experimental protocols relevant to its study.

Introduction to this compound

Platanosides are flavonoid glycosides isolated from plants of the Platanus genus, such as the American sycamore tree (Platanus occidentalis).[1][2][3] Preliminary studies have highlighted their potential as therapeutic agents, demonstrating antioxidant and anti-inflammatory properties.[2][3][4] This guide focuses on the foundational research elucidating the anti-inflammatory actions of Platanosides, providing a resource for researchers looking to build upon these findings. The primary focus of existing research has been on a mixture of this compound isomers (PTSs) in the context of acetaminophen (APAP)-induced hepatotoxicity, a model characterized by significant oxidative stress and inflammation.[1][2][3]

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory response. The core mechanisms identified are the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of the Nrf2 antioxidant response pathway, which subsequently suppresses NF-κB signaling.[1][2][3]

Inhibition of the MAPK/JNK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial in transducing extracellular signals into cellular responses, including inflammation.[5] this compound has been shown to inhibit the activation of JNK1/2, a key component of the MAPK pathway.[1][2][3] This is achieved by preventing its phosphorylation.[1] Computational docking studies suggest that this compound may directly inhibit upstream kinases such as MKK4 and MKK7, which are responsible for phosphorylating and activating JNK.[4] By blocking JNK activation, this compound prevents the downstream signaling that leads to the production of inflammatory mediators.[1]

Activation of the Keap1-Nrf2 Pathway and Suppression of NF-κB

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept inactive by Keap1. This compound is suggested to act as a Keap1 inhibitor, disrupting the Keap1-Nrf2 complex.[1][2][3] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[2] A crucial consequence of Nrf2 activation is the inhibition of the NF-κB pathway.[1][2] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and inducible nitric oxide synthase (iNOS).[6] By activating Nrf2, this compound effectively suppresses the activation of NF-κB and the subsequent inflammatory cascade.[1][2]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data available on the anti-inflammatory effects of this compound from preclinical studies. It is important to note that the data is primarily derived from a single model of acetaminophen-induced hepatotoxicity in mice.

| Parameter Assessed | Model System | This compound Treatment | Result | Reference |

| Hepatic Necrosis | APAP-induced liver injury in mice | 10 mg/kg, gavage, at the same time as APAP | Decreased necrosis from ~46% to ~23% of the liver tissue area. | [1][7] |

| Serum ALT Levels | APAP-induced liver injury in mice | 10 mg/kg, gavage, at the same time as APAP | Decreased serum ALT by ~75% compared to APAP-only group. | [1] |

| JNK Activation | APAP-induced liver injury in mice | 10 mg/kg | Blocked the ~5-fold increase in the phospho-JNK1/2 to JNK1/2 ratio. | [1][7] |

| iNOS Expression | APAP-induced liver injury in mice | 10 mg/kg | Blunted the increase in iNOS expression by half. | [1] |

| Pro-inflammatory Cytokines | APAP-induced liver injury in mice | 10 mg/kg | Markedly inhibited inflammation, with observed decreases in IL-1β, IL-6, and TNF-α . (Specific percentages not provided). | [1][4] |

| Prostaglandin E2 (PGE2) | Not Available | Not Available | No experimental data is currently available on the direct effect of this compound on PGE2 production or COX enzyme activity. Computational studies suggest binding to COX-2. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic model for evaluating acute anti-inflammatory activity.[3][6][8]

-

Animals: Male Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Grouping:

-

Group 1: Vehicle control (e.g., 5% Tween 80 in saline, p.o.).

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group 3-5: this compound (e.g., 5, 10, 20 mg/kg, p.o.).

-

-

Procedure:

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer (Ugo Basile, Italy).[3][5]

-

Administer the vehicle, positive control, or this compound orally 30-60 minutes before the carrageenan injection.[3][6]

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[2][3][5]

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3][5]

-

-

Data Analysis:

-

Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

-

In Vitro Model: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[1][9][10]

-

Cell Culture:

-

Treatment:

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[9]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.

-

-

Cell Viability: Perform a concurrent MTT assay to ensure that the observed NO reduction is not due to cytotoxicity.[9]

Western Blot Analysis for Signaling Proteins (p-JNK and NF-κB p65)

This technique is used to measure the levels of specific proteins and their phosphorylation status.[11][12]

-

Sample Preparation:

-

For in vitro studies, lyse the treated and untreated cells (e.g., RAW 264.7) with RIPA buffer containing protease and phosphatase inhibitors.

-

For in vivo studies, homogenize liver tissue samples in lysis buffer.

-

To assess NF-κB activation, perform nuclear and cytoplasmic fractionation to measure the translocation of the p65 subunit.[11][13]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-JNK, total JNK, NF-κB p65, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensity using software like ImageJ and normalize the protein of interest to the loading control.

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive method for quantifying cytokine levels in biological samples.[15][16][17]

-

Sample Collection: Collect cell culture supernatants or serum from in vivo experiments.

-

Procedure (using a commercial sandwich ELISA kit):

-

Add standards, controls, and samples (e.g., 50 µL) to the wells of a microplate pre-coated with a capture antibody for the specific cytokine (e.g., mouse TNF-α).

-

Incubate for 2 hours at room temperature.

-

Wash the wells, then add a biotin-conjugated detection antibody. Incubate for 1-2 hours.[18]

-

Wash the wells, then add streptavidin-HRP conjugate. Incubate for 30-60 minutes.[15][18]

-

Wash the wells, then add a TMB substrate solution and incubate in the dark for 30 minutes, allowing a color to develop.[15][18]

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the unknown samples.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of this compound.

Conclusion and Future Directions

The existing body of basic research strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to concurrently inhibit the pro-inflammatory JNK pathway and activate the protective Nrf2/antioxidant response pathway makes it a compelling candidate for further investigation. The suppression of key inflammatory mediators such as iNOS, TNF-α, and IL-6 has been demonstrated in a relevant model of inflammation-driven tissue injury.[1][4]

However, there are notable gaps in the current understanding that present opportunities for future research:

-

Effect on Eicosanoid Pathways: There is a lack of experimental data on this compound's effect on the production of prostaglandins, such as PGE2, and its potential to inhibit cyclooxygenase (COX) enzymes.[19][20][21] Investigating this would provide a more complete picture of its anti-inflammatory profile.

-

Broader Inflammatory Models: The majority of the data comes from an APAP-induced liver injury model.[1] Evaluating this compound in other acute and chronic inflammatory models, such as carrageenan-induced paw edema, collagen-induced arthritis, or LPS-induced systemic inflammation, would be crucial to validate its broader therapeutic potential.[22][23]

-

Dose-Response and Pharmacokinetics: Comprehensive dose-response studies are needed to establish clear IC50 values for the inhibition of various inflammatory markers. Pharmacokinetic studies are also essential to understand its absorption, distribution, metabolism, and excretion, which will inform dosing strategies for future preclinical and clinical studies.

References

- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 2. inotiv.com [inotiv.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]

- 17. raybiotech.com [raybiotech.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of prostaglandin E2 production by platycodin D isolated from the root of Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]